
4-Formyl Antipyrine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl Antipyrine-d3 is a labelled impurity of antipyrine . Antipyrine is an analgesic, a non-steroidal anti-inflammatory drug, and an antipyretic .
Synthesis Analysis
The synthesis of this compound involves the condensation of 4-acetylantipyrine with 4-formyl-antipyrine . Formylpyrazoles, such as 4-formyl derivatives, are strategic intermediates in obtaining a wide range of biologically active compounds . They possess high synthetical versatility, allowing a plethora of reactions for the insertion of more functional groups .Molecular Structure Analysis
This compound is a pyrazole derivative . Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) .Chemical Reactions Analysis
The chemical reactions of this compound involve the formation of various fused systems, predominantly bicyclic cores with 5:6 fusion . The reaction scope includes diverse aromatic and aryl groups at positions 1, 3, and 4 .Mécanisme D'action
Safety and Hazards
While specific safety and hazards data for 4-Formyl Antipyrine-d3 was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation . It’s also important to avoid getting the compound in eyes, on skin, or on clothing .
Orientations Futures
The future directions in the research of 4-Formyl Antipyrine-d3 and related compounds involve synthesizing structurally diverse pyrazole derivatives due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . This includes the synthesis and properties of different pyrazole derivatives .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Formyl Antipyrine-d3 involves the oxidation of 4-Amino Antipyrine-d3 to form the aldehyde group.", "Starting Materials": [ "4-Amino Antipyrine-d3", "Oxidizing agent (such as potassium permanganate or sodium chlorite)", "Solvent (such as water or ethanol)" ], "Reaction": [ "Dissolve 4-Amino Antipyrine-d3 in the solvent", "Add the oxidizing agent slowly to the solution while stirring", "Maintain the reaction mixture at a specific temperature and pH for a specific period of time", "Filter the resulting mixture to remove any precipitate", "Concentrate the filtrate to obtain the product" ] } | |
Numéro CAS |
1346603-54-0 |
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
219.258 |
Nom IUPAC |
3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3 |
Clé InChI |
QFYZFYDOEJZMDX-BMSJAHLVSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O |
Synonymes |
2,3-Dihydro-1-(methyl-d3)-5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxaldehyde; Antipyraldehyde-d3; 2-(Methyl-d3)-3-methyl-4-formyl-1-phenyl-5-pyrazolone; 1-(Methyl-d3)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxaldehyde; 2-(Methyl-d3)-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





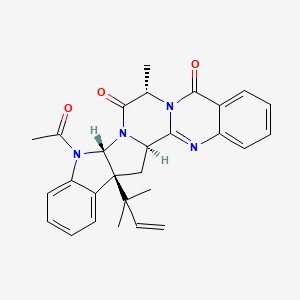
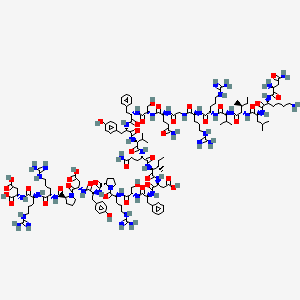
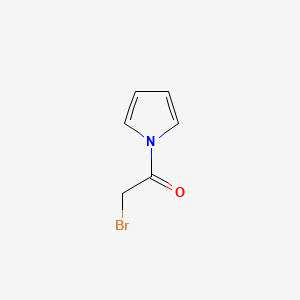



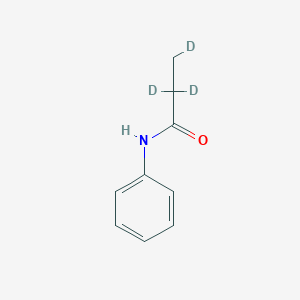


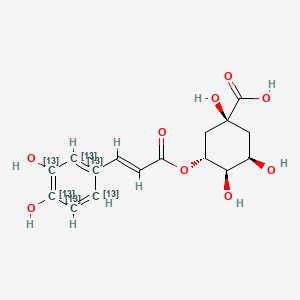
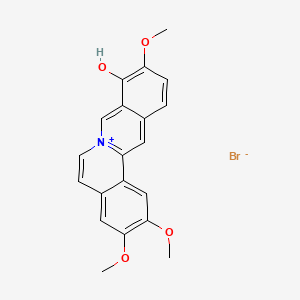
![alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester](/img/structure/B585569.png)